molecular formula C13H15NO4 B11784753 Methyl 5-amino-3-propoxybenzofuran-2-carboxylate

Methyl 5-amino-3-propoxybenzofuran-2-carboxylate

Cat. No.: B11784753
M. Wt: 249.26 g/mol
InChI Key: AGOPAYKTBXMMNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-3-propoxybenzofuran-2-carboxylate typically involves the formation of the benzofuran core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine can yield ethyl 5-nitrobenzofuran-2-carboxylate, which can then be reduced to the corresponding amino compound .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. For example, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at elevated temperatures can provide rapid access to aminobenzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-propoxybenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include nitrobenzofuran, aminobenzofuran, and various substituted benzofuran derivatives .

Scientific Research Applications

Methyl 5-amino-3-propoxybenzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-amino-3-propoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-3-propoxybenzofuran-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its propoxy and amino substituents enhance its solubility and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl 5-amino-3-propoxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H15NO4/c1-3-6-17-11-9-7-8(14)4-5-10(9)18-12(11)13(15)16-2/h4-5,7H,3,6,14H2,1-2H3

InChI Key

AGOPAYKTBXMMNH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(OC2=C1C=C(C=C2)N)C(=O)OC

Origin of Product

United States

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